(8-Hydroxy-2-azabicyclo[3.3.1]non-2-yl)(phenyl)methanone
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Overview
Description
(8-Hydroxy-2-azabicyclo[331]non-2-yl)(phenyl)methanone is a complex organic compound that features a bicyclic structure with a hydroxyl group and a phenyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Hydroxy-2-azabicyclo[33One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as a precursor for the final compound . This process often involves the use of stereoselective reactions to ensure the correct spatial arrangement of atoms.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
(8-Hydroxy-2-azabicyclo[3.3.1]non-2-yl)(phenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The methanone moiety can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the methanone moiety can produce an alcohol.
Scientific Research Applications
(8-Hydroxy-2-azabicyclo[3.3.1]non-2-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and can be used to study reaction mechanisms and stereochemistry.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (8-Hydroxy-2-azabicyclo[3.3.1]non-2-yl)(phenyl)methanone involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and triggering downstream effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of more effective compounds.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Shares a similar bicyclic structure but lacks the hydroxyl and phenyl groups.
Tropane Alkaloids: Compounds like cocaine and atropine that feature a similar bicyclic core.
Uniqueness
What sets (8-Hydroxy-2-azabicyclo[3.3.1]non-2-yl)(phenyl)methanone apart is its specific combination of functional groups and the resulting chemical properties. The presence of both a hydroxyl group and a phenyl group attached to the bicyclic core imparts unique reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
40496-48-8 |
---|---|
Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
(8-hydroxy-2-azabicyclo[3.3.1]nonan-2-yl)-phenylmethanone |
InChI |
InChI=1S/C15H19NO2/c17-14-7-6-11-8-9-16(13(14)10-11)15(18)12-4-2-1-3-5-12/h1-5,11,13-14,17H,6-10H2 |
InChI Key |
JNCDGTXHWIJATK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2CC1CCN2C(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
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